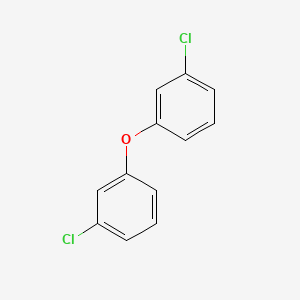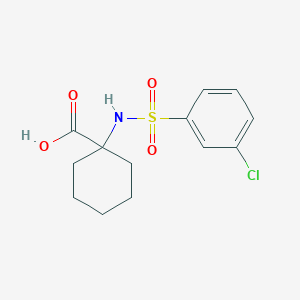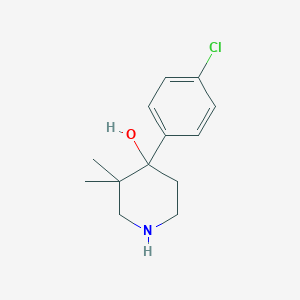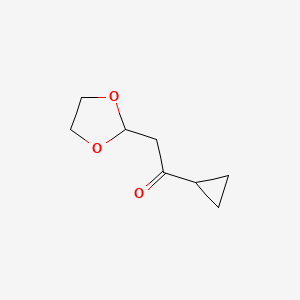
(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one
説明
(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.11676108 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantiomeric Pairing and Crystallography
- The synthesis of similar compounds has been explored in the context of crystallography and stereochemistry. A study by Xie, Meyers, and Robinson (2004) investigated an analogous compound, revealing unique phenomena like enantiomeric pairing and superimposition in the asymmetric unit due to its unusual stereochemistry (Xie, Meyers, & Robinson, 2004).
Antifolate and Antitumor Activity
- Research on derivatives of pyrimidines, akin to (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one, demonstrates significant antifolate and antitumor activities. Gangjee et al. (2000) synthesized N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its isomers to examine their inhibitory effects on dihydrofolate reductase and tumor cell growth (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Antimicrobial and Antifungal Activities
- Dihydropyrimidine derivatives have broad biological activities, including antibacterial, antiviral, and anticancer properties. A study by Al-Juboori (2020) on new dihydropyrimidine derivatives showed promising antibacterial and antifungal activities (Al-Juboori, 2020).
Inhibitory Effects on Folate Metabolizing Enzymes
- Gangjee et al. (2006) synthesized a series of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives as potential inhibitors of dihydrofolate reductase and thymidylate synthase, demonstrating marginal activity against these enzymes (Gangjee, Wang, Queener, & Kisliuk, 2006).
Corrosion Inhibition
- Pyrimidine derivatives, similar in structure to this compound, have been studied for their role in corrosion inhibition. Abdelazim et al. (2021) researched the effect of pyrimidine derivatives on iron corrosion in hydrochloric acid, revealing significant inhibition efficiencies (Abdelazim, Khaled, & Abdelshafy, 2021).
作用機序
Target of Action
It is identified as an impurity of phenobarbital , which is a well-known anticonvulsant and anti-epileptic drug . Phenobarbital primarily targets the GABA receptors in the central nervous system .
Mode of Action
Considering its association with phenobarbital, it might interact with gaba receptors, enhancing the inhibitory effects of gaba neurotransmission
Biochemical Pathways
If it shares a similar mechanism with phenobarbital, it may influence the gabaergic pathway, enhancing inhibitory neurotransmission .
Result of Action
If it shares a similar mechanism with Phenobarbital, it might enhance inhibitory neurotransmission, leading to decreased neuronal excitability .
生化学分析
Biochemical Properties
(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to interact with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions can lead to the inhibition of enzyme activity, affecting the overall metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including nucleotide metabolism and amino acid synthesis. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the flux of metabolites through these pathways . These interactions can lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
6-amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-12(8-6-4-3-5-7-8)9(13)15-11(14)16-10(12)17/h3-7H,2H2,1H3,(H4,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNDYQXPJGNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=NC(=N)NC1=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69125-70-8 | |
| Record name | 5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one, (5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-ETHYL-2,6-DIIMINO-5-PHENYLTETRAHYDROPYRIMIDIN-4(1H)-ONE, (5RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56DGI011J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






acetate](/img/structure/B3150535.png)
acetate](/img/structure/B3150543.png)


![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)



![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)
![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
